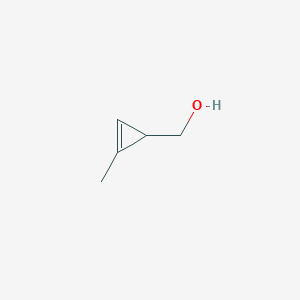
(2-Methylcycloprop-2-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcycloprop-2-en-1-yl)methanol is a chemical compound that belongs to the class of cyclopropyl alcohols. It has a cyclopropyl ring and a hydroxyl group connected to a methylene group. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds, due to its ability to act as a chiral building block .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (2-Methylcycloprop-2-en-1-yl)methanol involves the reduction of a cyclopropene ester using diisobutylaluminum hydride (DIBAL-H). The reaction is carried out by adding DIBAL-H drop-wise to a stirred solution of the cyclopropene ester in dichloromethane at -10°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Methylcycloprop-2-en-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methylcycloprop-2-en-1-yl)methanol is used in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclopropyl alcohols.
Industry: Used in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (2-Methylcycloprop-2-en-1-yl)methanol involves its ability to act as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various nucleophilic substitution and addition reactions. The cyclopropyl ring also imparts unique reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the methyl group on the cyclopropyl ring.
Cyclopropanol: Contains a cyclopropyl ring with a hydroxyl group but lacks the methylene group.
2-Methylcyclopropanol: Similar structure but the hydroxyl group is directly attached to the cyclopropyl ring.
Uniqueness
(2-Methylcycloprop-2-en-1-yl)methanol is unique due to the presence of both a cyclopropyl ring and a hydroxyl group connected to a methylene group. This combination imparts unique reactivity and makes it a valuable chiral building block in organic synthesis .
Properties
IUPAC Name |
(2-methylcycloprop-2-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h2,5-6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTJHZOTKFFPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)
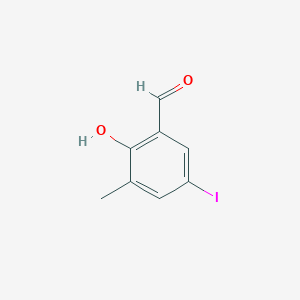
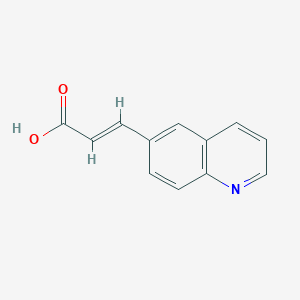
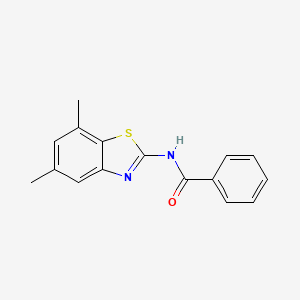
![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)
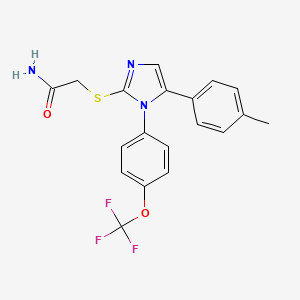
![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)
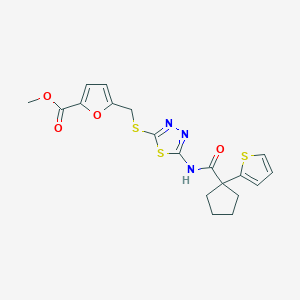
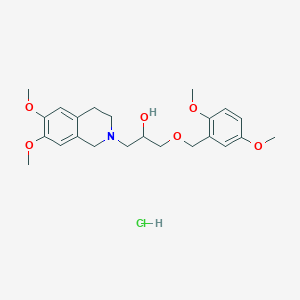
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
